molecular formula C29H35ClN2O3 B13659655 (R)-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride

(R)-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride

Cat. No.: B13659655
M. Wt: 495.0 g/mol
InChI Key: DIRZQUDOSUYQNY-NDWHPASVSA-N
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Description

®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves multiple steps, typically starting with the preparation of the dihydroisoquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of dihydroisoquinoline derivatives on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.

Medicine

In medicine, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs for treating various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties might make it suitable for use in advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives, such as:

  • ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
  • ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide sulfate

Uniqueness

What sets ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H35ClN2O3

Molecular Weight

495.0 g/mol

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-(4-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C29H34N2O3.ClH/c1-20-10-12-21(13-11-20)14-15-25-24-19-27(34-4)26(33-3)18-23(24)16-17-31(25)28(29(32)30-2)22-8-6-5-7-9-22;/h5-13,18-19,25,28H,14-17H2,1-4H3,(H,30,32);1H/t25-,28+;/m0./s1

InChI Key

DIRZQUDOSUYQNY-NDWHPASVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC[C@H]2C3=CC(=C(C=C3CCN2[C@H](C4=CC=CC=C4)C(=O)NC)OC)OC.Cl

Canonical SMILES

CC1=CC=C(C=C1)CCC2C3=CC(=C(C=C3CCN2C(C4=CC=CC=C4)C(=O)NC)OC)OC.Cl

Origin of Product

United States

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